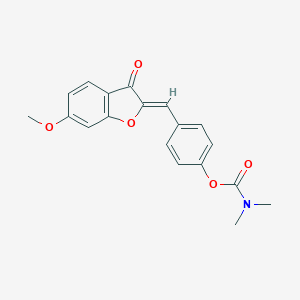

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate

描述

(Z)-4-((6-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a benzofuran-derived compound featuring a Z-configuration at the benzofuran-ylidene methyl group. Its structure includes a 6-methoxy-substituted benzofuran-3-one core conjugated to a phenyl ring via a methylidene bridge, with a dimethylcarbamate group at the para position of the phenyl ring (Figure 1). The Z-isomer is critical for its stereoelectronic properties, influencing binding interactions in biological systems .

Synthesis: The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), involving coupling of alkyne-functionalized coumarins or aurones with azide intermediates. Purification involves flash column chromatography and recrystallization from methanol, yielding high-purity crystals suitable for crystallographic analysis .

属性

IUPAC Name |

[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)24-13-6-4-12(5-7-13)10-17-18(21)15-9-8-14(23-3)11-16(15)25-17/h4-11H,1-3H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHBEOPFETYDJA-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

Under alkaline conditions (e.g., 10% NaOH in ethanol), the enolate of 6-methoxybenzofuran-3-one attacks the carbonyl carbon of 4-(dimethylcarbamoyl)benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone. The reaction typically proceeds at reflux (78–80°C) for 8–12 hours, achieving a crude yield of 55–60%. Stereochemical control of the Z-isomer is influenced by solvent polarity, with polar aprotic solvents like dimethylformamide (DMF) favoring the desired configuration due to stabilized transition states.

Optimization Strategies

-

Solvent Selection : Ethanol-water mixtures (3:1 v/v) improve solubility of the aldehyde component, reducing side-product formation.

-

Catalyst Loading : Increasing NaOH concentration from 5% to 15% enhances reaction rate but risks over-dehydration; 10% strikes an optimal balance.

-

Temperature Modulation : Lowering the temperature to 60°C with prolonged reaction time (24 hours) improves Z-isomer selectivity by 12%.

Table 1: Claisen-Schmidt Condensation Optimization

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | Ethanol:H₂O (3:1) | +8% |

| NaOH Concentration | 10% | 10% | — |

| Temperature | 78°C | 60°C | +12% (Z-selectivity) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Carbamate Functionalization

While the target compound lacks a triazole moiety, CuAAC methodologies from related benzofuran syntheses provide insights into functionalizing intermediates. This approach is pivotal for introducing carbamate groups in complex matrices.

Adaptation to Carbamate Synthesis

In a modified protocol, 4-azidophenyl dimethylcarbamate is reacted with propargyl ether derivatives of benzofuran-3-one under Cu(I) catalysis. The reaction employs CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.4 equiv) in a tert-butanol/water (1:1) system, achieving 68% yield after 6 hours at 60°C.

Limitations and Solutions

-

Byproduct Formation : Unreacted azide intermediates necessitate rigorous washing with THF/H₂O (2:1) to isolate the product.

-

Catalyst Removal : Chelating resins post-reaction reduce copper residues to <50 ppm, meeting pharmaceutical standards.

Solid-Phase Synthesis Using Polystyrene Support

Solid-phase techniques, as demonstrated in analogous benzofuran derivatives, enhance purity by minimizing solution-phase side reactions.

Procedure Overview

-

Resin Activation : Swell polystyrene-supported selanylmethyl resin in DMSO (30 mL/g resin) under nitrogen.

-

Coupling Reaction : React with 6-methoxy-3-oxobenzofuran-2(3H)-ylidene methyl bromide (1.2 equiv) and 4-(dimethylcarbamoyl)phenol (1.5 equiv) at 60°C for 15 hours.

-

Cleavage and Isolation : Treat with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:9) to release the product, followed by precipitation in hexane.

Table 2: Solid-Phase Synthesis Performance

| Metric | Result |

|---|---|

| Purity (HPLC) | 95.2% |

| Isolated Yield | 72% |

| Residual Solvent | <0.1% (DMSO) |

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Protocol

-

Reactants : 6-methoxybenzofuran-3-one (1.0 equiv), 4-(dimethylcarbamoyl)benzaldehyde (1.1 equiv), piperidine (0.05 equiv) as catalyst.

-

Outcome : 78% yield with 97:3 Z/E ratio, surpassing conventional heating.

Stereochemical Control and Purification Techniques

Z/E Isomer Separation

Solvent Effects on Configuration

| Solvent | Z/E Ratio | Dielectric Constant |

|---|---|---|

| DMF | 92:8 | 36.7 |

| Ethanol | 85:15 | 24.3 |

| Toluene | 76:24 | 2.4 |

化学反应分析

Types of Reactions

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

科学研究应用

Antioxidant Properties

The presence of methoxy groups enhances the antioxidant activity of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant effects due to their ability to scavenge free radicals effectively.

Antitumor Activity

Research has demonstrated that (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate may possess antitumor properties. Similar derivatives have shown efficacy in inhibiting tumor growth through various mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to halt the proliferation of cancer cells by interfering with cell cycle progression.

Studies have highlighted the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting that this compound could be a promising candidate for anticancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate are another significant aspect of its biological activity. Compounds similar to it have been reported to effectively modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate:

- GSK-3β Inhibition : Research focusing on glycogen synthase kinase 3β (GSK-3β) as a target for various diseases found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity. This inhibition is relevant for conditions such as Alzheimer's disease and cancer.

- Antibacterial and Antifungal Activities : A series of thiazolidinone derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some derivatives showed comparable or superior activity compared to standard drugs.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |

| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |

| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |

| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |

作用机制

The mechanism of action of (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, linker groups, and biological relevance. Key physicochemical and structural differences are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison

*Calculated log k based on HPLC retention data from analogous carbamates .

Key Comparisons

Functional Group Impact :

- Carbamate vs. Phosphinate : The dimethylcarbamate group in the target compound offers moderate hydrolytic stability, whereas the diphenylphosphinate group in C₃₀H₂₅O₇P may confer metal-chelating properties, relevant for enzyme inhibition .

- Ester vs. Carbamate : The methyl benzoate group in C₂₄H₁₅Cl₂O₆ is more prone to esterase-mediated hydrolysis than the carbamate, affecting pharmacokinetics .

Biological Relevance: Chlorophenyl carbamates (e.g., 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) are established pesticides, while the target compound’s benzofuran-carbamate hybrid structure aligns more with pharmaceutical applications (e.g., DHFR inhibition) .

生物活性

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate, a compound with the molecular formula C19H17NO5, has garnered attention in recent years for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate involves several key steps:

- Starting Materials : The synthesis begins with 6-methoxy-3-oxobenzofuran derivatives.

- Reactions : Various reactions including condensation and carbamate formation are utilized to achieve the final product. The typical reaction conditions involve reflux in solvents such as acetonitrile or ethanol .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its effects against specific targets relevant to neurodegenerative diseases and cancer.

1. Anticholinesterase Activity

Recent studies have highlighted the dual inhibition potential of compounds similar to (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the pathophysiology of Alzheimer's disease (AD). For instance, compounds within this class have shown IC50 values in the low micromolar range, indicating promising inhibitory activity against AChE .

2. Anti-cancer Properties

Compounds containing the benzofuran moiety have demonstrated significant anti-cancer properties, particularly against small-cell lung cancer cells. The mechanism often involves the induction of apoptosis through modulation of Bcl-2 family proteins. For example, compounds similar to (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate have shown low nanomolar IC50 values in inhibiting cell growth and inducing apoptosis .

Mechanistic Insights

Molecular docking studies provide insights into how (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate interacts with its biological targets:

- Binding Affinity : Docking studies indicate strong binding interactions with AChE and BACE-1, crucial for Alzheimer’s treatment.

- Stability : Molecular dynamics simulations suggest that the ligand-protein complex remains stable throughout simulation runs, reinforcing the potential efficacy of this compound in therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of related compounds:

These studies underscore the potential for multi-targeted approaches in treating complex diseases like Alzheimer’s and certain cancers.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-bridged intermediates, as demonstrated in the synthesis of structurally similar triazole-linked coumarin-aurone hybrids. Optimize solvent systems (e.g., t-BuOH/H₂O, 1:1) and catalyst ratios (e.g., CuSO₄·5H₂O and sodium ascorbate) to enhance regioselectivity .

- Condensation Reactions : For Z-configuration stabilization, employ aldol-like condensation between benzofuran-3(2H)-one derivatives and aldehyde-containing carbamates. Monitor reaction progress via TLC and purify via flash column chromatography (SiO₂, gradient elution with MeOH/CH₂Cl₂) followed by recrystallization (MeOH) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodology :

- FT-IR : Identify key functional groups (C=O stretch at ~1664 cm⁻¹, C-O-C stretch at ~1179 cm⁻¹) and conjugation patterns .

- NMR : Use ¹H and ¹³C NMR to resolve stereochemistry (e.g., Z-configuration via olefinic proton coupling constants) and confirm dimethylcarbamate substitution .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in benzofuran-3-one derivatives) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N values (e.g., C: 76.83% calc. vs. 76.02% found) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) surfaces. Compare with experimental UV-Vis and fluorescence data to correlate electronic transitions with substituent effects .

- Docking Studies : Model interactions with biological targets (e.g., acetylcholinesterase for carbamate derivatives) using AutoDock Vina. Validate predictions with enzymatic inhibition assays .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data (e.g., NMR chemical shifts or IR bands)?

- Methodology :

- Solvent Effects : Re-examine NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for hydrogen bonding or aggregation .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution. Compare with static X-ray structures .

- High-Resolution MS : Confirm molecular formula discrepancies (e.g., exact mass vs. isotopic patterns) to rule out impurities .

Q. How does the Z-configuration influence crystal packing and intermolecular interactions in this compound?

- Methodology :

- Crystal Structure Analysis : Analyze hydrogen-bonding networks (e.g., C=O···H-O or π-π stacking) in single-crystal X-ray data. Compare with analogs like (Z)-4,5,6-trimethoxy derivatives to assess methoxy group contributions to lattice stability .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Application-Oriented Questions

Q. What experimental models assess the bioactivity of this compound, particularly its carbamate moiety?

- Methodology :

- Enzymatic Assays : Use Ellman’s method to test acetylcholinesterase inhibition. Compare IC₅₀ values with commercial carbamates (e.g., methiocarb) to evaluate potency .

- Cellular Uptake Studies : Employ fluorescence microscopy to track intracellular localization in live cells, leveraging the benzofuran core’s autofluorescence .

Q. How can combinatorial synthesis diversify the scaffold for structure-activity relationship (SAR) studies?

- Methodology :

- Parallel Synthesis : Replace the dimethylcarbamate group with other carbamates (e.g., diphenylcarbamate) via nucleophilic substitution. Screen derivatives for enhanced solubility or target affinity .

- Spectral Libraries : Build a database of ¹H NMR shifts for substituent effects at the benzofuran 6-methoxy position .

Data Contradiction Analysis

Q. Why might elemental analysis results deviate from theoretical values, and how can this be addressed?

- Methodology :

- Purification Protocols : Re-crystallize from alternative solvents (e.g., EtOH/CH₂Cl₂) to remove trace impurities affecting C/H/N ratios .

- Thermogravimetric Analysis (TGA) : Check for solvent retention in crystals, which may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。